(2-Thien-2-ylpyrimidin-5-yl)methanol
Description
(2-Thien-2-ylpyrimidin-5-yl)methanol (CAS: 921939-13-1) is a pyrimidine derivative featuring a thiophene ring at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position of the pyrimidine core. This compound is commercially available at 95% purity and is utilized in pharmaceutical and materials research due to its heterocyclic framework, which is amenable to further functionalization .
Properties
IUPAC Name |
(2-thiophen-2-ylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBKFPNQGGDRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640435 | |
| Record name | [2-(Thiophen-2-yl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921939-13-1 | |
| Record name | [2-(Thiophen-2-yl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Thien-2-ylpyrimidin-5-yl)methanol typically involves the reaction of 2-thiophenecarboxaldehyde with a suitable pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Thien-2-ylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The thiophene and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2-Thien-2-ylpyrimidin-5-yl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted thiophene or pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential in various biological applications:
-
Anti-inflammatory Properties :
- Research indicates that derivatives of pyrimidine compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . For instance, (2-Thien-2-ylpyrimidin-5-yl)methanol has been linked to reduced inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs.
-
Antioxidant Activity :
- The compound has shown promise in combating oxidative stress by modulating pathways related to oxidative damage . This suggests potential applications in diseases characterized by oxidative stress, such as neurodegenerative disorders.
-
Anticancer Potential :
- Similar thienyl-pyrimidine derivatives have been studied for their anticancer properties, showing effectiveness against various cancer cell lines . The structural features of this compound may contribute to its ability to interact with biological targets involved in cancer progression.
Synthetic Methodologies
The synthesis of this compound can be achieved through several routes:
-
Condensation Reactions :
- The compound can be synthesized via the condensation of thienyl and pyrimidine precursors followed by reduction steps to introduce the hydroxymethyl group.
- Functionalization Techniques :
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
Mechanism of Action
The mechanism of action of (2-Thien-2-ylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thiophene and pyrimidine rings can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s properties are influenced by substituents on the pyrimidine ring. Key analogs and their characteristics are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ , fluorine ) increase the pyrimidine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Solubility : Polar groups (e.g., -CH₂OH) improve aqueous solubility, whereas lipophilic groups (e.g., -CF₃) favor organic phases .
Biological Activity
(2-Thien-2-ylpyrimidin-5-yl)methanol is a heterocyclic compound that combines a thiophene ring with a pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNS, with a molecular weight of 190.22 g/mol. The structure features both thiophene and pyrimidine moieties, which contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 190.22 g/mol |
| CAS Number | 921939-12-0 |
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering cellular functions.
- Antioxidant Activity : It has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : The compound exhibits inhibitory effects against various bacterial strains, making it a candidate for antimicrobial development.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against several pathogenic bacteria, showing varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.44 mg/mL |
| Escherichia coli | 0.22 mg/mL |
| Bacillus pumilus | 0.44 mg/mL |
These results indicate that the compound could be a promising candidate for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines, including HeLa and A549 cells.
| Cell Line | IC Value (µg/mL) |
|---|---|
| HeLa | 18.3 |
| A549 | 6.43 |
The low IC values suggest that the compound effectively inhibits cancer cell proliferation, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various extracts revealed that methanol extracts containing this compound showed significant antibacterial activity against both gram-positive and gram-negative bacteria .
- Anticancer Research : Research published in Phytochemical Analysis highlighted the compound's effectiveness against HeLa cells, emphasizing its role in cancer therapy development .
- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory properties indicated that the compound could reduce inflammation markers significantly in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
